molecular formula C19H31BrN2O3 B283288 N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE

N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE

Cat. No.: B283288
M. Wt: 415.4 g/mol
InChI Key: WCCQTVAMVQMWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, a butoxy group, a methoxy group, and a morpholine moiety, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable aromatic precursor, followed by the introduction of butoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the morpholine ring and its attachment to the propan-1-amine backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromo-4-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
  • N-[(3-bromo-4-butoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
  • N-[(3-bromo-4-butoxy-5-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

Uniqueness

N-(3-BROMO-4-BUTOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is unique due to the presence of both butoxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H31BrN2O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C19H31BrN2O3/c1-3-4-10-25-19-17(20)13-16(14-18(19)23-2)15-21-6-5-7-22-8-11-24-12-9-22/h13-14,21H,3-12,15H2,1-2H3

InChI Key

WCCQTVAMVQMWQG-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)CNCCCN2CCOCC2)OC

Origin of Product

United States

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